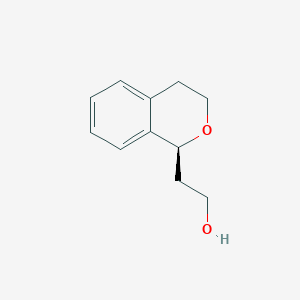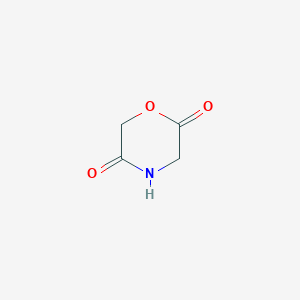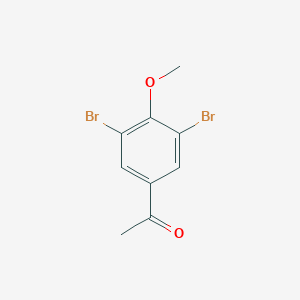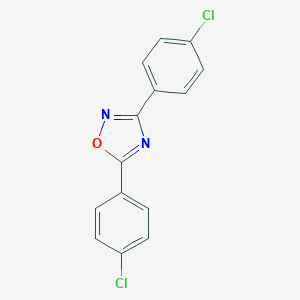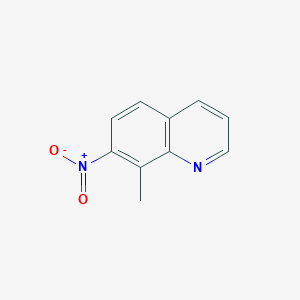![molecular formula C8H16ClNO3S B184798 Morpholine, 4-[(1-chlorobutyl)sulfonyl]- CAS No. 69083-62-1](/img/structure/B184798.png)
Morpholine, 4-[(1-chlorobutyl)sulfonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 4-[(1-chlorobutyl)sulfonyl]- is a chemical compound that has been widely used in scientific research. It is a type of sulfone that has a variety of applications in the field of biochemistry and pharmacology.
Mecanismo De Acción
Morpholine, 4-[(1-chlorobutyl)sulfonyl]- works by inhibiting the activity of certain enzymes in the body. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in the body. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Efectos Bioquímicos Y Fisiológicos
Morpholine, 4-[(1-chlorobutyl)sulfonyl]- has a variety of biochemical and physiological effects. It has been shown to have anticonvulsant properties, which make it useful in the treatment of epilepsy. It has also been shown to have anti-inflammatory properties, which make it useful in the treatment of various inflammatory conditions. Morpholine, 4-[(1-chlorobutyl)sulfonyl]- has also been shown to have analgesic properties, which make it useful in the treatment of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Morpholine, 4-[(1-chlorobutyl)sulfonyl]- has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, it has some limitations as well. It is toxic and must be handled with care. It also has a low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research involving Morpholine, 4-[(1-chlorobutyl)sulfonyl]-. One direction is the development of new synthetic methods for the compound. Another direction is the investigation of its potential as a drug for the treatment of various diseases. Additionally, the biochemical and physiological effects of the compound could be further explored to better understand its mechanism of action. Finally, the compound could be used as a starting material for the synthesis of new compounds with unique properties.
Conclusion:
Morpholine, 4-[(1-chlorobutyl)sulfonyl]- is a versatile compound that has a variety of applications in scientific research. It has been used as a reagent, a precursor, and a catalyst in various chemical reactions. It has also been shown to have anticonvulsant, anti-inflammatory, and analgesic properties. While it has several advantages for use in lab experiments, it also has some limitations. There are several future directions for research involving Morpholine, 4-[(1-chlorobutyl)sulfonyl]-, including the development of new synthetic methods, investigation of its potential as a drug, and exploration of its biochemical and physiological effects.
Métodos De Síntesis
Morpholine, 4-[(1-chlorobutyl)sulfonyl]- can be synthesized using a variety of methods. One of the most common methods is the reaction between morpholine and 1-chlorobutane in the presence of a strong base such as sodium hydroxide. This reaction produces the desired product along with sodium chloride as a byproduct. Another method involves the reaction between morpholine and 1-chlorobutane in the presence of a catalyst such as palladium on carbon.
Aplicaciones Científicas De Investigación
Morpholine, 4-[(1-chlorobutyl)sulfonyl]- has been widely used in scientific research due to its unique properties. It has been used as a reagent in the synthesis of various organic compounds. It has also been used as a precursor in the synthesis of sulfonamides, which are important drugs used in the treatment of bacterial infections. Morpholine, 4-[(1-chlorobutyl)sulfonyl]- has also been used as a catalyst in various chemical reactions.
Propiedades
Número CAS |
69083-62-1 |
|---|---|
Nombre del producto |
Morpholine, 4-[(1-chlorobutyl)sulfonyl]- |
Fórmula molecular |
C8H16ClNO3S |
Peso molecular |
241.74 g/mol |
Nombre IUPAC |
4-(1-chlorobutylsulfonyl)morpholine |
InChI |
InChI=1S/C8H16ClNO3S/c1-2-3-8(9)14(11,12)10-4-6-13-7-5-10/h8H,2-7H2,1H3 |
Clave InChI |
VZAKXPODXDPZME-UHFFFAOYSA-N |
SMILES |
CCCC(S(=O)(=O)N1CCOCC1)Cl |
SMILES canónico |
CCCC(S(=O)(=O)N1CCOCC1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



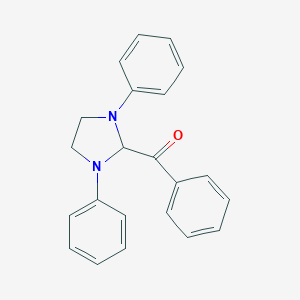

![5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic Acid](/img/structure/B184720.png)
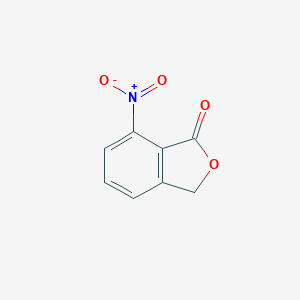
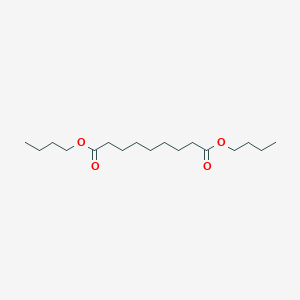
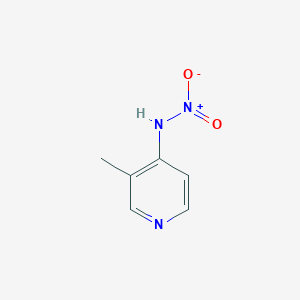
![Benzene, [(methylsulfonyl)ethynyl]-](/img/structure/B184725.png)
![[(Z)-1-iodo-2-methylsulfonylethenyl]benzene](/img/structure/B184726.png)
